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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604589

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for
ceftriaxone sodium salt in preclinical research, with a focus on pharmacokinetic profiles,
toxicity, and neuroprotective effects. Detailed protocols for common experimental procedures
are also included to facilitate study design and execution.

Administration Routes and Pharmacokinetics

Ceftriaxone is a third-generation cephalosporin antibiotic that is sparingly soluble in methanol,
very slightly soluble in ethanol, and readily soluble in water, with the pH of a 1% aqueous
solution being approximately 6.7.[1] It is widely used for its potent activity against both gram-
positive and gram-negative bacteria.[2][3] In preclinical studies, ceftriaxone has been
administered via several routes, each with distinct pharmacokinetic characteristics. The choice
of administration route is critical and depends on the specific objectives of the study, such as
modeling clinical use, assessing toxicity, or investigating specific therapeutic effects.

Intravenous (IV) Administration

Intravenous administration is a common route in preclinical studies for ensuring immediate and
complete bioavailability. It is often used as a reference for calculating the absolute
bioavailability of other administration routes.[4][5]
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Table 1: Pharmacokinetic Parameters of Intravenous Ceftriaxone in Various Animal Models

Animal Dose
t% (h) Vd (L/kg) Cl (L/h-kg) Reference
Model (mgl/kg)
Dogs 50 0.88 0.217 0.00361 [4]
Cats 25 1.73 0.57 0.37 [6]
Calves 10 1.58 0.44 0.189 [7]
Horses 25 - - - [8]

t¥2: Half-life; Vd: Volume of distribution; Cl: Clearance. Values are presented as mean where
available.

Intramuscular (IM) Administration

Intramuscular injection is a clinically relevant route that provides rapid absorption and high
bioavailability.[1][4] Complete absorption is typically observed following IM administration, with
peak plasma concentrations occurring between 2 and 3 hours post-dose.[9]

Table 2: Pharmacokinetic Parameters of Intramuscular Ceftriaxone in Various Animal Models

Animal Dose Cmax Bioavaila Referenc
Tmax (h) t% (h) .
Model (mgl/kg) (ng/mL) bility (%) e
Dogs 50 115.10 0.54 1.17 102 [4]
Cats 25 54.40 0.33 - 85.72 [6]
Pigs (Mizo
20 25.92 0.5 - - [10]
local)
Calves 10 15.34 0.25 5.02 47.0 [7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;
t¥2: Half-life.
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Subcutaneous (SC) Administration

Subcutaneous administration offers a convenient method for sustained drug delivery. However,
it can be associated with local injection site trauma and reversible anemia, especially in long-
term studies.[11][12]

Table 3: Pharmacokinetic Parameters of Subcutaneous Ceftriaxone in Various Animal Models

Animal Dose Cmax Bioavaila Referenc
Tmax (h) t% (h) .
Model (mgl/kg) (ng/mL) bility (%) e
Dogs 50 69.28 1.29 1.73 106 [4]
Cats 25 42.35 1.27 - 118.28 [6]
Rats
(S upto 1-1.5 [11][12]
rague- - - -1. -
prag 2000/day
Dawley)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;
t¥%: Half-life.

Intraperitoneal (IP) Administration

Intraperitoneal injection is frequently used in rodent studies for systemic drug delivery. Studies
in rats have shown that ceftriaxone's clearance can vary depending on the time of day it is
administered.[2] In larger animals like horses, IP administration can achieve high and sustained
concentrations in the peritoneal fluid, making it a viable option for treating peritonitis.[8][13][14]

Table 4: Pharmacokinetic Parameters of Intraperitoneal Ceftriaxone in Various Animal Models
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Animal Model Dose (mg/kg) Key Findings Reference

Daily variations in
Rats (Sprague- clearance, with the
100 ] ) [2]
Dawley) highest values during

the dark phase.

Higher and longer-
lasting peritoneal fluid

Horses 25 concentrations [8][13]
compared to IV

administration.

Oral and Rectal Administration

Oral delivery of ceftriaxone is challenging due to its low membrane permeability, leading to poor
bioavailability (less than 1%).[5][15] Research has focused on developing novel formulations to
enhance oral absorption, such as using bile acid-based carriers which have shown to improve
bioavailability up to 55% in rats.[5] Similarly, rectal administration with absorption enhancers
has been explored as a potential non-invasive alternative.[16]

Neuroprotective Effects of Ceftriaxone

Ceftriaxone has demonstrated significant neuroprotective effects in various preclinical models
of neurological disorders, including amyotrophic lateral sclerosis (ALS), ischemic stroke,
Huntington's disease, and traumatic brain injury.[17][18][19][20] A primary mechanism
underlying these effects is the upregulation of the glutamate transporter-1 (GLT-1), which helps
to reduce glutamate-mediated excitotoxicity.[18][21]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC151780/
https://pubmed.ncbi.nlm.nih.gov/29680398/
https://repositorio.unesp.br/server/api/core/bitstreams/c7ac093e-af6e-4f28-ae3c-f2b0172b7318/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC1472223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7355964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1472223/
https://journals.asm.org/doi/10.1128/aac.01170-18
https://pmc.ncbi.nlm.nih.gov/articles/PMC4685718/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.841036/full
https://pubmed.ncbi.nlm.nih.gov/22710775/
https://www.researchgate.net/publication/361768877_Ceftriaxone_as_a_Novel_Therapeutic_Agent_for_Hyperglutamatergic_States_Bridging_the_Gap_Between_Preclinical_Results_and_Clinical_Translation
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.841036/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7483567/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Ceftriaxone

Upregulation of
Glutamate Transporter-1 (GLT-1)

Decreased Synaptic
Glutamate

Reduced Glutamate

Excitotoxicity

Neuroprotection

Click to download full resolution via product page

Ceftriaxone's neuroprotective signaling pathway.

Preclinical Toxicity Studies

Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated
in rodent models.[11] A 6-month study in Sprague-Dawley rats with subcutaneous
administration of up to 2 g/kg/day showed no significant differences in body weight or food
consumption between treated and control groups.[11][12] The no-observed-adverse-effect level
(NOAEL) was determined to be 0.5 g/kg/day in both male and female rats.[11][12][17]

Experimental Protocols
Pharmacokinetic Study Protocol

This protocol outlines a typical crossover design for assessing the pharmacokinetics of
ceftriaxone via different administration routes.
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Crossover design for pharmacokinetic studies.

Protocol Steps:

+ Animal Model: Select a suitable animal model (e.g., dogs, rats) and divide them into groups
for the crossover design.[4]

* Drug Preparation: Prepare ceftriaxone sodium salt solution in a sterile vehicle (e.g.,
saline).

« Administration: Administer a single dose of ceftriaxone via the designated route (IV, IM, or
SC).
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e Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2,
4, 8, 12, 24 hours) post-administration.

» Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until
analysis.

e Bioanalysis: Quantify ceftriaxone concentrations in plasma using a validated analytical
method such as High-Performance Liquid Chromatography (HPLC).[10]

e Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t¥2, AUC,
Vd, Cl, and bioavailability) using appropriate software.

e Washout Period: Implement a washout period between each phase of the crossover design
to ensure complete drug elimination.

o Crossover: Rotate the administration routes among the groups in subsequent phases.

Long-Term Toxicity Study Protocol

This protocol describes a 6-month toxicity study in rodents to assess the safety of long-term
ceftriaxone administration.[11][17]

Protocol Steps:

Animal Model: Use a rodent model such as Sprague-Dawley rats.

e Dose Groups: Establish multiple dose groups (e.g., 0.25, 0.5, 1 g/kg/day) and a control
group receiving the vehicle.[17]

o Administration: Administer ceftriaxone daily via the chosen route (e.g., subcutaneous) for 6
months.

e Monitoring:
o Clinical Observations: Conduct daily checks for any overt signs of toxicity.

o Body Weight and Food Consumption: Measure weekly.
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o Hematology and Clinical Chemistry: Perform monthly blood analysis.
o Urinalysis: Conduct monthly.
o Necropsy: At the end of the study, perform a gross necropsy on all animals.
» Histopathology: Collect and preserve major organs for histopathological examination.

o Data Analysis: Analyze all collected data for statistically significant differences between the
treated and control groups to determine the NOAEL.

Neuroprotection Study Protocol (Traumatic Brain Injury
Model)

This protocol details an experiment to evaluate the neuroprotective effects of ceftriaxone in a
rat model of traumatic brain injury (TBI).[19]

Post-Injury Assessment

Cognitive Function Cerebral Edema Inflammatory Cytokine GLT-1 Expression
(Y-maze test) Evaluation Measurement (ELISA) (Western Blot)

\

Evaluation of
Neuroprotective Effect
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Workflow for a TBI neuroprotection study.

Protocol Steps:
e Animal Model: Use adult male Sprague-Dawley rats.
e TBI Induction: Induce a lateral cortical impact injury.

e Group Allocation: Randomly divide the animals into sham, trauma (vehicle), and trauma +
ceftriaxone treatment groups.

o Drug Administration: Immediately after injury, administer ceftriaxone (e.g., 200 mg/kg, 1V) to
the treatment group.[19]

o Cognitive Assessment: Evaluate cognitive function using behavioral tests like the Y-maze at
specific time points post-injury.

o Cerebral Edema Measurement: Quantify brain edema at a designated time point (e.g., 24
hours post-injury).

e Biochemical Analysis:

o Measure the levels of pro-inflammatory cytokines (e.g., IL-13, TNF-a) in brain tissue using
ELISA.

o Assess the expression of GLT-1 protein via Western blot analysis.

o Data Analysis: Compare the outcomes between the different groups to determine the
neuroprotective efficacy of ceftriaxone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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